molecular formula C11H14O2 B8546706 4-Ethyl-2-methylbenzoic acid methyl ester

4-Ethyl-2-methylbenzoic acid methyl ester

Cat. No.: B8546706
M. Wt: 178.23 g/mol
InChI Key: MLTRJZKFATULQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethyl-2-methylbenzoic acid methyl ester is an organic compound belonging to the ester family. It is characterized by the presence of a benzoate group substituted with ethyl and methyl groups. This compound is used in various chemical processes and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethyl-2-methylbenzoic acid methyl ester can be synthesized through esterification reactions. One common method involves the reaction of 4-ethyl-2-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of methyl 4-ethyl-2-methylbenzoate often involves continuous flow processes. These processes use automated systems to mix the reactants and control the reaction conditions precisely. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-methylbenzoic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethyl-2-methylbenzoic acid methyl ester has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-ethyl-2-methylbenzoate depends on its specific application. In biological systems, it may interact with cellular components, leading to changes in cell function. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-2-methylbenzoic acid methyl ester is unique due to its specific substitution pattern, which can influence its reactivity and applications. The presence of both ethyl and methyl groups on the aromatic ring can affect its chemical properties and interactions with other molecules .

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

methyl 4-ethyl-2-methylbenzoate

InChI

InChI=1S/C11H14O2/c1-4-9-5-6-10(8(2)7-9)11(12)13-3/h5-7H,4H2,1-3H3

InChI Key

MLTRJZKFATULQN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)C(=O)OC)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred mixture of ZnBr2 (4.50 g, 20.0 mmol, 2.00 equiv) in tetrahydrofuran (50 mL) under nitrogen at 0° C. was added EtMgBr (6.6 mL, 2.00 equiv, 3M in THF) dropwise. After stiffing for 30 min at 0° C., the temperature was lowered to −78° C. and Pd(dppf)Cl2 (1.08 g, 1.48 mmol, 0.30 equiv) was added followed by a solution of methyl 4-bromo-2-methylbenzoate (compound 152.1, 2.30 g, 10.0 mmol, 1.00 equiv) in tetrahydrofuran (20 mL). The resulting mixture was stirred for 30 min at −78° C., warmed to room temperature, and stirred overnight. The reaction mixture was carefully quenched with 60 mL of NH4Cl (aq.) and extracted with 3×50 mL of ethyl acetate. The combined organic phases were dried (Na2SO4) and concentrated in vacuo. The residue was purified using silica gel column chromatography with ethyl acetate/petroleum ether (1:100-1:5) as eluent to furnish 1.50 g (84%) of methyl 4-ethyl-2-methylbenzoate as a brown oil.
Quantity
6.6 mL
Type
reactant
Reaction Step One
Quantity
2.3 g
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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Quantity
20 mL
Type
solvent
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Quantity
50 mL
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solvent
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Name
Quantity
4.5 g
Type
catalyst
Reaction Step Five
Quantity
1.08 g
Type
catalyst
Reaction Step Six

Synthesis routes and methods II

Procedure details

4-Chloro-2-methylbenzoic acid (3 g, 17.6 mmol) was suspended in 12 ml of MeOH with 1 ml of concentrated H2SO4. The mixture was refluxed overnight, MeOH was evaporated and the residue was extracted with EtOAc, dried over MgSO4 filtered and evaporated to give methyl 4-chloro-2-methylbenzoate as a colorless viscous liquid (2.96 g, 92%) that was used in the next step without further purification. The ester (2.96 g, 16 mmol) was, under inert atmosphere, dissolved in THF (100 mL) and NMP (9 mL) and Iron (III) acetylacetonate (318 mg, 0.9 mmol) was added giving a red solution. Then EtMgBr (7 ml of 1M solution in ether) was added dropwise under vigorous stirring. The mixture turned dark brown and then violet and then was stirred for 15 more min. The reaction was diluted with ether and quenched upon the addition of aq. HCl (1M, 10 ml). The crude product was extracted with ether. The combined organic layers were washed with water and brine, dried over MgSO4 and evaporated. The residue was purified on silica gel (30% EtOAc/hexanes) to give methyl 4-ethyl-2-methylbenzoate as an oil (2.37 g, 83%). (1H NMR (500 MHz, CDCl3): δ 1.26 (t, 3H), 2.63 (dd, 2H), 3.9 (s, 3H), 7.1 (b, 2H), 7.85 (d, 1H)).
Name
Quantity
2.96 g
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
reactant
Reaction Step Two
Quantity
318 mg
Type
catalyst
Reaction Step Two
Quantity
7 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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